N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2OS/c1-12(2,3)10(17)16-11-15-9-7(14)4-6(13)5-8(9)18-11/h4-5H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUPDRBCESSNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C=C(C=C2S1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 4,6-difluorobenzo[d]thiazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Material Science: Due to its stable structure, the compound is also explored for use in developing new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts the energy production in cells, leading to various biological effects . Additionally, the compound’s ability to increase nitrate reductase activity in plants suggests its role in promoting plant growth .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: This compound shares a similar benzothiazole core but differs in its substituents, leading to different biological activities.
Benzothiazolylpyrazole-4-carboxamides: These compounds also belong to the benzothiazole family and have shown potent fungicidal activity.
Uniqueness
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is unique due to the presence of fluorine atoms on the benzothiazole ring, which can significantly influence its chemical reactivity and biological activity. The pivalamide group further adds to its distinct properties, making it a valuable compound for various research applications .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and insights from relevant studies.
- Molecular Formula : C16H12F2N2OS
- Molecular Weight : 318.3 g/mol
- CAS Number : 571149-93-4
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. It has been tested against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods.
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Study Reference |
|---|---|---|
| MCF-7 (Breast) | 5.0 | |
| A549 (Lung) | 7.5 | |
| HeLa (Cervical) | 4.0 |
The compound's mechanism of action involves the inhibition of specific enzymes critical for cancer cell proliferation and survival. It is believed to induce apoptosis through the activation of caspases and the modulation of apoptotic pathways.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against a range of pathogens.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Study Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 10 µg/mL |
The antimicrobial mechanism is thought to involve disruption of the microbial cell membrane and inhibition of nucleic acid synthesis.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound binds to the active sites of certain enzymes, inhibiting their catalytic functions.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.
- Membrane Disruption : In microbial cells, it disrupts the integrity of the cell membrane leading to cell lysis.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound in preclinical models:
- Study on Antitumor Effects : A study conducted on xenograft models showed a significant reduction in tumor size after treatment with the compound compared to control groups. The study highlighted an increase in apoptotic cells as observed via TUNEL assay.
- Antimicrobial Efficacy Study : Another study assessed the compound's effectiveness against multi-drug resistant strains of bacteria and fungi. Results indicated that it could serve as a potential lead compound for developing new antimicrobial agents.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Acylation in Pyridine | 61 | RT, 12 h, N₂ atmosphere | |
| Schotten-Baumann Reaction | 45 | 0°C, aqueous NaHCO₃ |
Advanced: How can researchers address steric challenges during acylation of 4,6-difluoro-1,3-benzothiazol-2-amine?
Methodological Answer :
Steric hindrance from the 2,2-dimethylpropanamide group necessitates:
- Stepwise Addition : Slow introduction of pivaloyl chloride to reduce dimerization or over-acylation .
- Solvent Optimization : Use of DMF or dichloromethane to enhance solubility of intermediates .
- Catalytic Agents : Addition of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
Basic: What spectroscopic techniques validate the structure of this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.3 ppm (s, 9H, CH₃) and δ 7.2–7.8 ppm (aromatic H) confirm the pivaloyl and benzothiazole moieties .
- ¹³C NMR : Carbons at ~175 ppm (amide C=O) and 160–165 ppm (C-F) .
- XRD : Confirms planarity of the benzothiazole ring and dihedral angles between substituents (e.g., 85.6° for amide-phenyl torsion) .
- Mass Spectrometry : ESI-MS [M+H]⁺ matches theoretical molecular weight (±0.5 Da) .
Advanced: What crystallographic challenges arise, and how are they resolved?
Q. Methodological Answer :
- Disorder in Crystal Lattices : Fluorine atoms may exhibit positional disorder; resolved using SHELXL refinement with anisotropic displacement parameters .
- Hydrogen Bonding : Intermolecular N-H⋯O and O-H⋯F interactions stabilize packing (Table 2). SHELXPRO is used to model hydrogen atoms in riding positions .
Q. Table 2: Hydrogen Bond Geometry (Å/°)
| D-H⋯A | d(D-H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |
|---|---|---|---|---|
| N-H⋯O | 0.86 | 2.12 | 2.95 | 162 |
| O-H⋯F | 0.82 | 2.25 | 3.02 | 158 |
Basic: What biological activities are associated with this compound?
Methodological Answer :
Preliminary studies on analogs suggest:
- Antimicrobial Activity : MIC ~8 µg/mL against S. aureus due to thiazole ring interactions with bacterial enzymes .
- Enzyme Inhibition : Potential inhibition of PFOR (pyruvate:ferredoxin oxidoreductase) via amide conjugation .
Q. Table 3: Activity Comparison with Analogs
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Target Compound | PFOR | 12.3 | |
| N-(4-fluorophenyl) derivative | Cytochrome P450 | 45.7 |
Advanced: How to resolve contradictions in reported biological data?
Q. Methodological Answer :
- Variable Source : Differences in bacterial strains or assay conditions (e.g., aerobic vs. anaerobic) .
- Structural Confounders : Trace impurities (e.g., unreacted amine) may skew results; validate purity via HPLC (≥95%) .
- Dose-Response Replication : Use standardized protocols (CLSI guidelines) for MIC determination .
Advanced: Which computational methods predict electronic properties?
Q. Methodological Answer :
- DFT Studies : B3LYP/6-311G(d,p) basis set calculates HOMO-LUMO gaps (~4.2 eV), correlating with redox stability .
- Molecular Dynamics : Simulates solvation effects in DMSO/water mixtures to predict bioavailability .
Q. Table 4: Computational vs. Experimental Data
| Property | DFT Value | Experimental | Error (%) |
|---|---|---|---|
| C=O Bond Length (Å) | 1.24 | 1.23 | 0.8 |
| Dipole Moment (Debye) | 5.7 | - | - |
Basic: How is purity assessed during synthesis?
Q. Methodological Answer :
- HPLC : C18 column, MeCN/H₂O (70:30), retention time ~8.2 min .
- Melting Point : Sharp range (e.g., 148–150°C) indicates homogeneity .
- Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
